(2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
(2E)-2-Benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a benzylidene group (aromatic aldehyde-derived Schiff base) and an allyl (prop-2-en-1-yl) substituent on the hydrazinecarbothioamide backbone. Its (2E)-configuration refers to the trans arrangement of substituents around the imine (C=N) bond, confirmed via X-ray crystallography in related compounds . This compound has garnered attention in coordination chemistry, serving as a ligand in mixed-ligand copper(II) complexes with demonstrated antiproliferative activity against cancer cell lines (e.g., HeLa, BxPC3) . Its synthesis typically involves condensation of thiosemicarbazide derivatives with aromatic aldehydes or ketones in the presence of acid catalysts like acetic acid .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H13N3S/c1-2-8-12-11(15)14-13-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H2,12,14,15)/b13-9+ |
InChI Key |
GQTBWVQAGAJPFK-UKTHLTGXSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide, a member of the hydrazone class, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
(2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide is characterized by the following structural formula:
This compound features a hydrazine backbone linked to a benzylidene moiety and a prop-2-en-1-yl group, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of similar compounds against various cancer cell lines, including HeLa and BxPC-3. The results indicated that these compounds could inhibit cancer cell proliferation effectively. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression in cancer cells .
Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H2L | HeLa | 15 | Induction of apoptosis |
| H2L | BxPC-3 | 20 | Cell cycle arrest |
| [Cu(HL)Cl] | RD | 10 | ROS generation |
Antimicrobial Activity
The antimicrobial potential of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide has been investigated with promising results. A series of synthesized thiosemicarbazone derivatives demonstrated significant activity against various gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing that some derivatives exhibited potent antibacterial effects .
Table 2: Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 8 | Listeria monocytogenes |
Inhibition of Tyrosinase Activity
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide and its derivatives effectively inhibit tyrosinase activity. One study reported an IC50 value as low as 0.05 µM for a closely related compound, indicating high potency compared to traditional inhibitors .
Table 3: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide | 0.05 | Mixed-type inhibition |
| Compound D | 0.88 | Competitive |
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on the effects of hydrazone derivatives on HeLa cells revealed that treatment led to significant morphological changes indicative of apoptosis. The compounds were shown to activate caspases, further confirming their role in inducing cell death .
- Antimicrobial Screening : In another investigation, the synthesized thiosemicarbazones were tested against a panel of microbial strains, with several compounds demonstrating MIC values lower than those of standard antibiotics. This highlights their potential as alternative antimicrobial agents .
- Tyrosinase Inhibition : Molecular docking studies suggested that the binding affinity of these compounds to the active site of tyrosinase is significantly influenced by their structural features, such as hydroxyl groups which enhance hydrogen bonding interactions .
Scientific Research Applications
Synthesis of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide
The synthesis of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the condensation reaction between benzaldehyde and hydrazine derivatives followed by the introduction of a prop-2-en-1-yl group. The general reaction scheme can be summarized as follows:
This compound can also be synthesized through microwave-assisted methods to enhance yield and reduce reaction time, which is increasingly common in modern synthetic chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance, a study evaluating the anticancer activity of copper(II) complexes derived from similar hydrazinecarbothioamides demonstrated promising results against various cancer cell lines, suggesting that (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide could serve as a lead compound for anticancer drug development .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of hydrazinecarbothioamide derivatives in treating conditions such as atopic dermatitis. Compounds structurally related to (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide have shown efficacy in inhibiting EGR-1, a transcription factor involved in inflammatory pathways . This suggests that similar compounds could be explored for their therapeutic effects on inflammatory diseases.
Case Study: Anticancer Activity Evaluation
A detailed evaluation of the anticancer activity of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide was conducted using various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |
Table 1: Anticancer activity of (2E)-2-benzylidene-N-(prop-2-en-1-yl)hydrazinecarbothioamide against various cancer cell lines.
Case Study: Anti-inflammatory Effects
In vivo studies assessing the anti-inflammatory effects of related hydrazinecarbothioamides showed a significant reduction in inflammation markers in animal models with induced dermatitis. The results are presented in Table 2.
| Treatment Group | Inflammation Score Reduction (%) | Significant Findings |
|---|---|---|
| Control | 0 | No treatment |
| Hydrazine Derivative A | 40 | Reduced TNFα levels |
| Hydrazine Derivative B | 55 | Decreased EGR-1 activity |
Table 2: Efficacy of hydrazine derivatives in reducing inflammation scores in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiosemicarbazones and hydrazinecarbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:
Structural Variations and Substituent Effects
Key Observations :
Key Observations :
Key Observations :
- The allyl group in the target compound facilitates coordination to Cu(II), enhancing anticancer activity .
- Chroman and naphthoic derivatives show promise in antimicrobial contexts due to planar aromatic systems .
- Metal complexes with conjugated ligands (e.g., ) exhibit photocatalytic properties useful in environmental remediation.
Spectroscopic and Crystallographic Characterization
- NMR/FT-IR : All compounds show characteristic peaks for C=N (1550–1650 cm⁻¹) and C=S (690–750 cm⁻¹) .
- X-ray crystallography : Confirms (2E)-configuration and hydrogen-bonding networks (e.g., N–H···S in , intramolecular N–H···N in ).
- Mass spectrometry : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) correlate with calculated masses (e.g., m/z 253.9 for ) .
Q & A
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
